2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)-
Overview
Description
2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)- is a useful research compound. Its molecular formula is C11H9FN2O2 and its molecular weight is 220.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Identity and Properties
2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)-, also known as 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one (CAS No. 112748-06-8), is a heterocyclic compound characterized by its benzoxazine core structure. Its molecular formula is CHFNO with a molecular weight of 182.15 g/mol. The compound exhibits significant biological activities, particularly in antibacterial, antifungal, and herbicidal applications.
Property | Value |
---|---|
Molecular Formula | CHFNO |
Molecular Weight | 182.15 g/mol |
Density | 1.4 g/cm³ |
Boiling Point | 398.3 °C |
Flash Point | 194.7 °C |
LogP | -0.04 |
Antibacterial Activity
Research indicates that this compound possesses notable antibacterial properties. A study evaluated its efficacy against various bacterial strains, yielding the following results:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Bacillus subtilis | 24 |
Staphylococcus aureus | 22 |
Escherichia coli | 21 |
Salmonella typhi | 20 |
These results suggest that the compound is more effective than traditional antibiotics such as ampicillin in certain cases .
Antifungal Activity
The antifungal potential of this compound was assessed through various studies. In one notable study, several derivatives of benzoxazin were synthesized and tested for antifungal activity against agricultural fungi. The findings highlighted that at a concentration of 200 mg/L, certain compounds exhibited complete inhibition of mycelial growth in several strains:
Compound | Fungal Strain Tested | Concentration (mg/L) | Inhibition (%) |
---|---|---|---|
2-Ethyl-2H-1,4-benzoxazin-3(4H)-one (4a) | F. culmorum | 200 | 100 |
4-Acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6) | P. cactorum | 200 | 100 |
- | R. solani | 100 | Complete |
At lower concentrations (20 mg/L), the N-acetyl derivative (6) showed good activity against P. cactorum with a 72% inhibition rate .
Herbicidal Activity
The herbicidal properties of 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one have also been explored. The compound has shown potential as a selective herbicide in agricultural applications, effectively inhibiting the growth of specific weed species while being less harmful to crops.
The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within microbial cells or plant systems. This may include enzyme inhibition or disruption of metabolic pathways critical for growth and reproduction .
Case Study: Antibacterial Efficacy
In a controlled laboratory setting, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it not only inhibited bacterial growth but also demonstrated bactericidal activity at higher concentrations.
Case Study: Agricultural Applications
A field trial was conducted to evaluate the herbicidal efficacy of the compound on common agricultural weeds. The results showed a significant reduction in weed biomass compared to untreated controls, suggesting its potential for use in integrated pest management strategies.
Properties
IUPAC Name |
6-amino-7-fluoro-4-prop-2-ynyl-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-2-3-14-9-5-8(13)7(12)4-10(9)16-6-11(14)15/h1,4-5H,3,6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRCRGJPHYNVGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)COC2=C1C=C(C(=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457270 | |
Record name | 2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103361-42-8 | |
Record name | 2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-7-fluoro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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